Methyl 5-(2-hydroxyethyl)thiazol-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-hydroxyethyl)thiazol-4-acetate is an organic compound belonging to the class of 4,5-disubstituted thiazoles. It contains a thiazole ring substituted at positions 4 and 5 with a methyl group and a 2-hydroxyethyl group, respectively. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 5-(2-hydroxyethyl)thiazol-4-acetate involves several synthetic routes. One common method includes the reaction of 3-acetylpropyl alcohol with thiourea in a solvent under acidic conditions at temperatures ranging from 78 to 100°C for 3 to 8 hours. The reaction mixture is then treated with an alkali solution to adjust the pH, followed by extraction with ethyl ether. The product is further purified through reduced pressure distillation .
Another method involves the reduction of ethyl-4-methylthiazole-5-acetate using lithium aluminum hydride (LiAlH4). This method is known for its efficiency and high yield .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-hydroxyethyl)thiazol-4-acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Methyl 5-(2-hydroxyethyl)thiazol-4-acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(2-hydroxyethyl)thiazol-4-acetate involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes, leading to anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(2-hydroxyethyl)thiazole: Similar structure but lacks the ester group.
5-(2-Hydroxyethyl)-4-methylthiazole: Another similar compound with slight structural differences.
Uniqueness
Methyl 5-(2-hydroxyethyl)thiazol-4-acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ester group allows for further chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
71929-24-3 |
---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
methyl 2-[5-(2-hydroxyethyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C8H11NO3S/c1-12-8(11)4-6-7(2-3-10)13-5-9-6/h5,10H,2-4H2,1H3 |
InChI Key |
UBLOSGXPWGPXLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(SC=N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.